molecular formula C21H16Cl2N2O3 B245038 N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide

N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide

Katalognummer B245038
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: OUBBXIHIRAHADE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide, commonly known as BDP-9066, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BDP-9066 is a small molecule inhibitor of the protein kinase CK2, which has been implicated in various pathological conditions, including cancer, inflammation, and neurodegenerative diseases.

Wirkmechanismus

BDP-9066 acts as a competitive inhibitor of CK2, binding to the ATP-binding site of the kinase. This prevents the phosphorylation of target proteins by CK2, leading to a reduction in cellular signaling pathways that are dependent on CK2 activity.
Biochemical and Physiological Effects:
BDP-9066 has been shown to have a range of biochemical and physiological effects, depending on the specific cellular context. In cancer cells, BDP-9066 has been shown to inhibit cell proliferation and induce apoptosis. In inflammation models, BDP-9066 has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative disease models, BDP-9066 has been shown to protect against neuronal damage and improve cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

BDP-9066 has several advantages as a tool compound for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the development of more potent and selective inhibitors. However, BDP-9066 also has limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several future directions for research on BDP-9066. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used as therapeutic agents. Another area of interest is the investigation of the role of CK2 in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the potential off-target effects of BDP-9066 and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
BDP-9066 is a small molecule inhibitor of the protein kinase CK2 that has gained attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have a range of biochemical and physiological effects, depending on the specific cellular context, and has several advantages as a tool compound for lab experiments. However, further research is needed to optimize its pharmacokinetic properties and to investigate its potential as a therapeutic agent in various disease models.

Synthesemethoden

BDP-9066 can be synthesized using a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminobenzophenone to form the benzoylamino derivative, which is further reacted with 3-aminophenylboronic acid to form the final product, BDP-9066.

Wissenschaftliche Forschungsanwendungen

BDP-9066 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has also been implicated in the development of various diseases, including cancer, inflammation, and neurodegenerative diseases.

Eigenschaften

Molekularformel

C21H16Cl2N2O3

Molekulargewicht

415.3 g/mol

IUPAC-Name

N-(3-benzamidophenyl)-3,5-dichloro-4-methoxybenzamide

InChI

InChI=1S/C21H16Cl2N2O3/c1-28-19-17(22)10-14(11-18(19)23)21(27)25-16-9-5-8-15(12-16)24-20(26)13-6-3-2-4-7-13/h2-12H,1H3,(H,24,26)(H,25,27)

InChI-Schlüssel

OUBBXIHIRAHADE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

Kanonische SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.